[4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorobenzyl group and a piperidine ring substituted with a fluorophenylsulfonyl group, connected by a methanone linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The fluorobenzyl and fluorophenylsulfonyl groups are introduced through nucleophilic substitution reactions. The final step involves the formation of the methanone linker, which is achieved through a condensation reaction between the piperazine and piperidine intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of high-throughput screening methods can aid in identifying the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl and fluorophenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
RoflumilastRelated Compound D: A compound with similar structural features, used in pharmaceutical research.
Acebutolol Related Compound I: Another structurally related compound, used in the development of beta-blockers.
Uniqueness
[4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its versatility in research make it a valuable compound for further study.
Properties
Molecular Formula |
C23H27F2N3O3S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C23H27F2N3O3S/c24-20-7-9-21(10-8-20)32(30,31)28-11-3-5-19(17-28)23(29)27-14-12-26(13-15-27)16-18-4-1-2-6-22(18)25/h1-2,4,6-10,19H,3,5,11-17H2 |
InChI Key |
GMUCBVZMYGLRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.